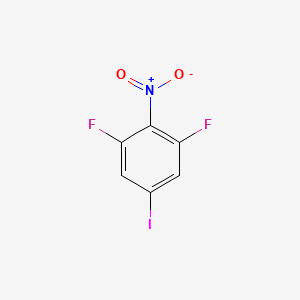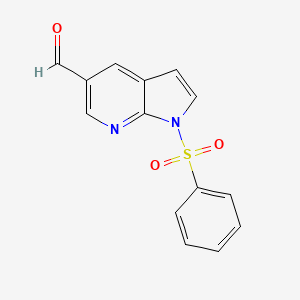
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde is a heterocyclic compound that features an indole ring system substituted with a phenylsulfonyl group and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position. Common reagents include halogens, alkylating agents, and acylating agents.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indoles, alcohols, acids, and various condensation products.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in the design and synthesis of novel materials with specific properties.
Biological Studies: Derivatives of this compound are studied for their potential antiviral, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved vary based on the specific biological context and the derivative used.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Similar in structure but lacks the azaindole moiety, which can affect its biological activity and chemical reactivity.
7-Azaindole: Lacks the phenylsulfonyl and aldehyde groups, making it less versatile in chemical modifications and applications.
Indole-3-carbaldehyde: Contains an aldehyde group but lacks the phenylsulfonyl and azaindole moieties, which can influence its reactivity and biological properties.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-11-8-12-6-7-16(14(12)15-9-11)20(18,19)13-4-2-1-3-5-13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAULNPHXKBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)
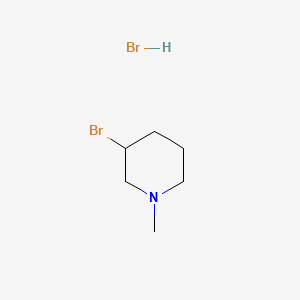
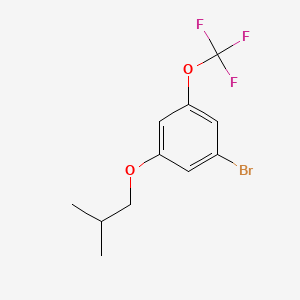
![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/new.no-structure.jpg)
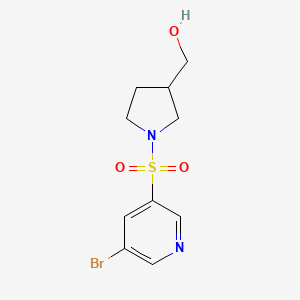
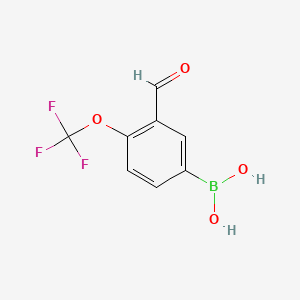
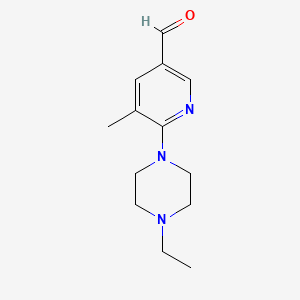
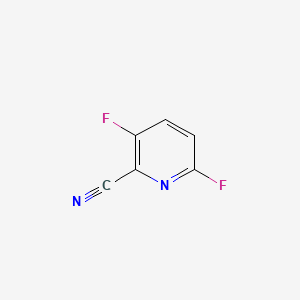
![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)
